Dimethyl 2-(3-oxo-1,3-diphenyl-propyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-OXO-1,3-DIPHENYL-PROPYL)-MALONIC ACID DIMETHYL ESTER is an organic compound with the molecular formula C20H20O5 It is a derivative of malonic acid, featuring a 3-oxo-1,3-diphenyl-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-OXO-1,3-DIPHENYL-PROPYL)-MALONIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-OXO-1,3-DIPHENYL-PROPYL)-MALONIC ACID DIMETHYL ESTER has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-OXO-1,3-DIPHENYL-PROPYL)-MALONIC ACID DIMETHYL ESTER exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(1S)-3-oxo-1,3-diphenylpropyl]malonate
- 2-(3-oxo-1,3-diphenyl-propyl)-malononitrile
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse fields of research and industry set it apart from similar compounds .
Properties
CAS No. |
67488-98-6 |
---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
dimethyl 2-(3-oxo-1,3-diphenylpropyl)propanedioate |
InChI |
InChI=1S/C20H20O5/c1-24-19(22)18(20(23)25-2)16(14-9-5-3-6-10-14)13-17(21)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3 |
InChI Key |
OEVOEEJXYIQEKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.